molecular formula C20H27NO3 B1451627 4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline CAS No. 1040687-17-9

4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline

Cat. No.: B1451627
CAS No.: 1040687-17-9
M. Wt: 329.4 g/mol
InChI Key: JHHONKPPZLLVQV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aniline Derivatives in Scientific Research

Aniline and its derivatives are foundational in the development and synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers. The unique chemical structure of aniline derivatives allows for extensive modifications, leading to applications across diverse scientific fields.

Antioxidant Activity Studies

Aniline derivatives are often studied for their antioxidant properties, contributing to research in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests assess the antioxidant capacity of compounds, including aniline derivatives, to understand their potential in combating oxidative stress in biological systems (Munteanu & Apetrei, 2021).

Environmental Impact and Remediation

Research on aniline derivatives also includes their environmental impact, particularly concerning their presence in water sources and their potential biodegradability. Studies have shown that certain aniline derivatives can be found in water bodies, raising concerns about their effects on aquatic life and potential entry into the food chain. Addressing these concerns, research into enzymatic approaches for the remediation and degradation of pollutants, including aniline derivatives, highlights the importance of developing environmentally friendly solutions for industrial effluents (Husain & Husain, 2007).

Pharmacological Applications

The pharmacological significance of aniline derivatives is evident in their role as precursors and active ingredients in drug development. These compounds have been investigated for their therapeutic potential, including their use as analgesics and in the treatment of various diseases. The synthesis and application of aniline derivatives in medicine underscore their versatility and essential role in creating effective treatments (Iwuozor Kingsley Ogemdi, 2019).

Properties

IUPAC Name

4-(2-ethoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-4-22-13-14-23-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)24-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHONKPPZLLVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.